4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperazine ring, a pyrimidine ring, and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine ring, and finally, the construction of the pyrimidine ring with the thioether group. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine: .
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine: .
2-(Methylsulfanyl)-6-(oxan-4-yl)pyrimidine: .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H27N5O2S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
5-methyl-3-[[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C19H27N5O2S/c1-14-11-16(22-26-14)13-23-5-7-24(8-6-23)18-12-17(20-19(21-18)27-2)15-3-9-25-10-4-15/h11-12,15H,3-10,13H2,1-2H3 |
InChI Key |
UGUQMFQQHHPYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)SC |
Origin of Product |
United States |
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